IDH1 Inhibitor 9

IDH1 mutation enzyme inhibition IC50

IDH1 Inhibitor 9 (compound 11S) is a natural product-derived, mutant-selective IDH1 inhibitor (IC50: 124.4 nM R132H, 95.7 nM R132C). Unlike pan-IDH inhibitors, its unique natural scaffold enables titratable target engagement (2–10 µM) with dose-dependent apoptosis and S-phase arrest in HT-1080 and U87 R132H cells. Suppresses cellular 2-HG (EC50 84–182 nM). Demonstrates in vivo tumor growth inhibition at 20–40 mg/kg i.p. with favorable tolerability. Ideal as a moderate-potency reference compound for SAR studies alongside Ivosidenib or BAY-1436032. ≥98% purity. Research use only.

Molecular Formula C26H30N4O3
Molecular Weight 446.5 g/mol
Cat. No. B15573082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIDH1 Inhibitor 9
Molecular FormulaC26H30N4O3
Molecular Weight446.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H30N4O3/c1-17(2)4-5-19-14-21(24(32)16-25(19)33-3)23-15-22(18-6-8-20(31)9-7-18)28-26(29-23)30-12-10-27-11-13-30/h4,6-9,14-16,27,31-32H,5,10-13H2,1-3H3
InChIKeyIWVDDNCSSVGRAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IDH1 Inhibitor 9: A Natural Product-Derived Mutant IDH1 Inhibitor for Cancer Research


IDH1 Inhibitor 9 (compound 11S) is a potent mutant IDH1 inhibitor derived from natural product-based virtual screening, exhibiting IC50 values of 124.4 nM and 95.7 nM against IDH1 R132H and R132C mutants, respectively [1]. This compound is a research tool used to study the role of IDH1 mutations in cancer, specifically targeting the gain-of-function neomorphic activity that produces the oncometabolite 2-hydroxyglutarate (2-HG) [1]. IDH1 Inhibitor 9 has been shown to reduce 2-HG levels, inhibit cell proliferation, and suppress tumor growth in preclinical models [1].

Why IDH1 Inhibitor 9 Cannot Be Substituted by Generic In-Class Compounds


The IDH1 inhibitor landscape includes several clinically advanced and research-grade compounds with distinct mutant selectivity profiles, potencies, and off-target liabilities. Simple substitution based on the common mechanism of mutant IDH1 inhibition is scientifically unsound, as differences in enzyme inhibition potency (IC50), cellular 2-HG suppression (EC50), and in vivo efficacy can dramatically alter experimental outcomes [1][2]. Furthermore, the chemical scaffold of IDH1 Inhibitor 9 is derived from a natural product, which may confer unique binding interactions and physicochemical properties not recapitulated by other chemotypes [1]. The following quantitative evidence establishes precisely where IDH1 Inhibitor 9 demonstrates verifiable differentiation.

Quantitative Differentiation Evidence for IDH1 Inhibitor 9


Mutant IDH1 Enzyme Inhibition Potency Comparison

IDH1 Inhibitor 9 exhibits nanomolar inhibitory activity against IDH1 R132H and R132C mutants, with IC50 values of 124.4 nM and 95.7 nM, respectively [1]. In contrast, the FDA-approved inhibitor Ivosidenib (AG-120) shows significantly greater potency with IC50 values of 12 nM and 13 nM against the same mutants [2]. IDH-305 displays intermediate potency with IC50 values of 27 nM and 28 nM . Olutasidenib (FT-2102) shows IC50 values of 21.2 nM and 114 nM [3]. BAY-1436032 demonstrates high potency with IC50 values of 15 nM for both mutants . This cross-study comparison highlights that IDH1 Inhibitor 9 possesses a distinct potency profile that may be advantageous for applications requiring moderate inhibitory activity.

IDH1 mutation enzyme inhibition IC50

Cellular 2-Hydroxyglutarate (2-HG) Suppression

IDH1 Inhibitor 9 reduces 2-HG formation in mutant IDH1 cell lines with EC50 values of 182 nM in U87 R132H glioblastoma cells and 84 nM in HT-1080 fibrosarcoma cells [1]. By comparison, Ivosidenib lowers 2-HG in tumor models with near-complete inhibition (92-95%) at 12 hours post-dose [2]. BAY-1436032 inhibits 2-HG release in patient-derived cells with nanomolar potency [3]. While direct EC50 comparisons are limited by differing cell lines and protocols, the data confirm that IDH1 Inhibitor 9 effectively suppresses the key oncogenic metabolite at low nanomolar concentrations, validating its cellular target engagement.

2-HG oncometabolite cellular assay

Antiproliferative Activity in Mutant IDH1 Cancer Cell Lines

IDH1 Inhibitor 9 inhibits the proliferation of mutant IDH1 cell lines with GC50 values of 3.48 μM in U87 R132H cells and 1.38 μM in HT-1080 cells [1]. While comparative GC50 data for other IDH1 inhibitors in these exact lines are not publicly available, the single-digit micromolar potency provides a benchmark for assessing the compound's anti-cancer activity in vitro. Many clinical IDH1 inhibitors show sub-micromolar antiproliferative effects, but IDH1 Inhibitor 9's distinct potency may be useful for studies where robust but not complete growth suppression is desired.

cell proliferation GC50 cancer

In Vivo Tumor Growth Suppression in Xenograft Models

IDH1 Inhibitor 9, administered intraperitoneally at 20 mg/kg and 40 mg/kg every two days for 8 days, significantly suppressed tumor growth in an HT-1080 xenograft mouse model without causing evident body weight loss [1]. In comparison, Ivosidenib at oral doses of 50-150 mg/kg reduced tumor 2-HG by up to 95% [2]. IDH-305 at 30-300 mg/kg orally inhibited 2-HG production and tumor growth in a PDX melanoma model . Although dosing routes and models differ, the in vivo efficacy of IDH1 Inhibitor 9 is confirmed and provides a basis for preclinical studies.

xenograft tumor growth in vivo

Key Application Scenarios for IDH1 Inhibitor 9


IDH1 Mutant Cancer Cell Line Studies

Use IDH1 Inhibitor 9 at 2-10 µM to induce apoptosis and S-phase cell cycle arrest in HT-1080 and U87 R132H cells, with dose-dependent effects confirmed by flow cytometry [1]. This is ideal for investigating IDH1-mutant specific dependencies in glioblastoma and sarcoma models.

In Vivo Xenograft Efficacy Studies

Administer IDH1 Inhibitor 9 at 20-40 mg/kg i.p. every two days for 8 days in HT-1080 xenograft-bearing mice to assess tumor growth inhibition and 2-HG reduction in vivo [1]. The compound's favorable tolerability supports repeat dosing.

2-Hydroxyglutarate (2-HG) Biomarker Studies

Employ IDH1 Inhibitor 9 to suppress cellular 2-HG levels (EC50 84-182 nM) in mutant IDH1 cells, enabling studies of oncometabolite-driven epigenetic changes and metabolic reprogramming [1].

Comparative Inhibitor Profiling

Utilize IDH1 Inhibitor 9 as a moderate-potency reference compound in parallel with high-potency inhibitors like Ivosidenib or BAY-1436032 to establish structure-activity relationships or to titrate target engagement in dose-response experiments [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for IDH1 Inhibitor 9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.